Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique sulfur-containing bridged ring system. Its structure comprises a 1-oxa-6λ⁶-thiaspiro[2.5]octane core, where a sulfur atom in the +6 oxidation state (sulfone group) bridges two rings: a 2-membered oxa ring and a 5-membered thiaspiro ring. The methyl ester group at position 2 and a methyl substituent at position 6 further define its stereoelectronic properties.
Properties
Molecular Formula |
C9H14O5S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-8(7(10)13-2)9(14-8)3-5-15(11,12)6-4-9/h3-6H2,1-2H3 |
InChI Key |
UIHKRIIUWCARTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCS(=O)(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The spirocyclic framework necessitates strategic disconnections to identify viable intermediates. Retrosynthetic approaches typically prioritize the formation of the cyclopropane ring fused to the oxathiane system. Two primary pathways emerge:
Cyclopropane Ring Construction via 1,3-Dipolar Cycloaddition
A widely adopted method involves the 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes, forming pyrrolidine intermediates that are subsequently functionalized. For example:
- Knoevenagel Condensation : Methyl 2-cyanoacetate reacts with aromatic aldehydes to yield α-cyano-α,β-unsaturated esters.
- Cycloaddition : Azomethine ylides, generated in situ from sarcosine and paraformaldehyde, undergo [3+2] cycloaddition with the unsaturated ester to form pyrrolidine derivatives.
- Reduction and Functionalization : The cyano group is reduced to an amine, which is further acylated or oxidized to introduce the sulfone moiety.
Spirocyclization via Intramolecular Esterification
Alternative routes leverage intramolecular esterification of γ-keto acids or esters. For instance, cyclization of (1-carboxymethylcyclopropyl)acetic acid derivatives under acidic conditions generates the spirocyclic lactone, which is subsequently oxidized to the sulfone.
Stepwise Synthetic Routes and Reaction Optimization
Pathway A: Cycloaddition-Oxidation Sequence
Step 1: Synthesis of α-Cyano-α,β-Unsaturated Ester
Reagents : Methyl 2-cyanoacetate, aromatic aldehyde (e.g., benzaldehyde), piperidine (catalyst)
Conditions : Ethanol, reflux, 12–24 hours
Yield : 70–85%
Step 2: 1,3-Dipolar Cycloaddition
Reagents : Sarcosine, paraformaldehyde, α-cyano-α,β-unsaturated ester
Conditions : Toluene, 110°C, 48 hours
Key Observation : Electron-withdrawing groups on the alkene enhance regioselectivity.
Yield : 60–75%
Step 3: Nitrile Reduction to Primary Amine
Reagents : Raney nickel, hydrogen gas (1–3 atm)
Conditions : Ethanol, room temperature, 6 hours
Yield : 80–90%
Step 4: Sulfonation and Oxidation
Reagents : Thionyl chloride (to form sulfonic acid chloride), followed by oxidation with H₂O₂/Na₂WO₄
Conditions : Dichloromethane, 0°C → room temperature
Yield : 65–70%
Pathway B: Spirocyclization of γ-Keto Esters
Step 1: Preparation of (1-Carboxymethylcyclopropyl)acetic Acid
Reagents : Ethyl cyanoacetate, 1,2-dibromoethane, NaH
Conditions : Tetrahydrofuran, 0°C → reflux
Yield : 50–60%
Step 2: Lactonization to Spirocyclic Intermediate
Reagents : p-Toluenesulfonic acid (pTSA)
Conditions : Toluene, Dean-Stark trap, 12 hours
Yield : 70–80%
Step 3: Esterification and Sulfone Formation
Reagents : Methanol, sulfuric acid (for esterification); H₂O₂, acetic acid (for oxidation)
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 25–35% | 45–50% |
| Chromatography Required | Yes | No |
| Scalability | Moderate | High |
Key Observations :
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
- Solvent Selection : Tetrahydrofuran (THF) and toluene are preferred for cycloaddition and cyclization steps due to their ability to dissolve polar intermediates and facilitate azeotropic water removal.
- Catalysts : pTSA and NaH are cost-effective for large-scale reactions, though NaH requires careful handling under inert conditions.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Stereochemical Control
- Issue : Spirocenter formation can lead to racemization or diastereomerism.
- Solution : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enforce enantioselectivity, though these methods remain under development for this compound.
Chemical Reactions Analysis
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets. The ester and sulfone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 2-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.5]octane-2-carboxylate, a comparative analysis with structurally related spirocyclic sulfones and esters is essential. Below, we highlight key differences and similarities using available
Table 1: Structural and Physicochemical Comparison
Key Findings :
Ring Strain and Conformation :
- The 2-membered oxa ring in the target compound introduces significant ring strain, which may enhance reactivity in ring-opening reactions or cycloadditions. In contrast, Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate’s larger spiro system ([3.4]) reduces strain, favoring stability .
- Cremer-Pople puckering parameters (e.g., amplitude and phase angles) could further quantify conformational differences between the spiro systems .
Electronic Effects :
- Both compounds contain sulfone groups, which are strong electron-withdrawing moieties. However, the methyl ester in the target compound may slightly increase electron density at the spiro core compared to the ethyl ester derivative, influencing nucleophilic/electrophilic behavior .
Synthetic Accessibility :
- The smaller spiro[2.5] system in the target compound likely requires specialized synthetic routes to manage ring strain, such as high-dilution conditions or templated cyclization. The spiro[3.4] analog may be more accessible via conventional methods due to its lower strain .
Applications :
- Neither compound has documented biological activity. However, sulfone-containing spirocycles are often explored as protease inhibitors or enzyme mimics. The ethyl ester derivative’s higher molecular weight and lipophilicity (due to the ethyl group) might favor membrane permeability in drug design .
Methodological Considerations
- Structural Analysis : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving spirocyclic conformations .
Biological Activity
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spiro structure, which includes a sulfur atom within a six-membered ring fused to an oxirane ring. This compound is characterized by the presence of both ester and sulfone functional groups, making it a subject of increasing interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features
- Functional Groups : The compound features ester and sulfone groups, which are crucial for its biological activity.
- Spiro Structure : The unique spirocyclic arrangement contributes to its distinct chemical properties and potential interactions with biological targets.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the ester and sulfone groups allows for potential hydrogen bonding and electrostatic interactions, which can influence the compound's reactivity and binding affinity.
Interaction Studies
Research has focused on how this compound interacts with molecular targets through:
- Binding Affinity : Evaluating how strongly the compound binds to specific enzymes or receptors.
- Reactivity : Investigating the chemical reactions it undergoes in biological systems.
Case Studies
While comprehensive biological evaluations are still required, several studies have begun to elucidate its pharmacological profile:
- Enzyme Inhibition : Initial findings indicate that the compound may inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-oxo-2-phenylacetate | Contains an ester group | Lacks spiro structure and sulfone group |
| Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate | Similar spiro structure | Different ring size |
| 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile | Contains carbonitrile group | Different functional group compared to carboxylate |
This comparison highlights the distinct chemical properties of this compound due to its specific functional groups and structural arrangement.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Initial Reaction : Using potassium permanganate for oxidation.
- Substitution Reactions : Employing amines as nucleophiles.
- Final Product Isolation : Careful purification to achieve high yields.
Future Directions
Further research is essential to fully explore the biological activity and therapeutic potential of this compound. Specific areas for future study include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate the pathways affected by this compound in biological systems.
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 2-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.5]octane-2-carboxylate?
Answer:
A two-step approach is commonly employed:
Spiro-ring formation : Cyclize precursor thioethers using oxidative conditions (e.g., H₂O₂/CH₃COOH) to introduce the 6,6-dioxo (sulfone) group.
Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) .
Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) in THF/hexane (3:1) and purify intermediates using column chromatography (silica gel, ethyl acetate eluent) to avoid byproduct contamination .
Basic: How can X-ray crystallography confirm the spiro architecture and sulfone geometry?
Answer:
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for sulfur and oxygen atoms to model the sulfone group accurately .
- Validation : Calculate Cremer-Pople puckering parameters (e.g., total puckering amplitude Q) to quantify spiro-ring non-planarity and compare with DFT-optimized geometries .
Advanced: How to address conflicting NMR and X-ray data regarding the spiro system’s conformation?
Answer:
Discrepancies may arise from dynamic puckering in solution vs. static solid-state structures:
NMR analysis : Perform variable-temperature ¹H/¹³C NMR in DMSO-d₆ to detect coalescence of signals, indicating pseudorotation or ring-flipping (activation energy ~15–25 kJ/mol).
X-ray validation : Compare multiple crystallographic datasets to assess conformational flexibility. If puckering varies between crystals, refine using SHELXL’s TWIN/BASF commands to model disorder .
Computational support : Conduct molecular dynamics (MD) simulations (AMBER/GAFF force field) to simulate solution-phase behavior and reconcile spectroscopic observations .
Advanced: What role does the sulfone group play in modulating the compound’s reactivity in nucleophilic substitutions?
Answer:
The 6,6-dioxo group:
- Electronic effects : Withdraws electron density via inductive effects, polarizing adjacent C–O bonds and enhancing electrophilicity at the ester carbonyl.
- Steric effects : Creates a rigid, electron-deficient environment that directs nucleophilic attack to specific positions.
Methodology : - Compare reaction rates with non-sulfone analogs (e.g., thioether spiro compounds) under SN2 conditions (e.g., K₂CO₃/CH₃CN).
- Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive hotspots .
Advanced: How to optimize crystallization conditions for obtaining high-quality diffractable crystals?
Answer:
- Solvent screening : Test mixed solvents (e.g., CHCl₃/hexane, 1:4) to exploit polarity gradients.
- Additives : Introduce 1–2% DMSO to reduce nucleation density and promote larger crystal growth.
- Temperature gradient : Slowly cool from 40°C to 4°C over 48 hours to minimize defects.
- Validation : Assess crystal quality via Rint (<5%) and CC1/2 (>90%) metrics during data processing in SHELXL .
Advanced: How to analyze the steric strain introduced by the spiro system using computational methods?
Answer:
- Strain energy calculation : Use MMFF94 or DFT (M06-2X/def2-TZVP) to compute strain energy relative to a hypothetical strain-free analog.
- NBO analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→σ*) stabilizing/destabilizing the spiro junction.
- Torsion angle maps : Generate 2D scatter plots (θ₁ vs. θ₂) for spiro-ring substituents to identify sterically allowed conformers .
Advanced: How to resolve ambiguities in mass spectrometry fragmentation patterns?
Answer:
- High-resolution MS : Use Q-TOF instrumentation (resolution >30,000) to distinguish isobaric fragments (e.g., [M–COOCH₃]+ vs. [M–SO₂]+).
- Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃ ester) to track fragment origins.
- CID studies : Compare collision-induced dissociation pathways with in silico predictions (e.g., MassFrontier software) .
Advanced: What strategies mitigate racemization during functionalization of the ester group?
Answer:
- Low-temperature reactions : Conduct ester hydrolysis at –20°C using LiOH/H₂O–THF to suppress base-catalyzed epimerization.
- Chiral auxiliaries : Introduce a temporary bulky group (e.g., (–)-menthol ester) to sterically hinder racemization.
- Kinetic monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) after each synthetic step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
